4-Methoxy-2,3,5-trimethylbenzaldehyde

カタログ番号 B2804891

CAS番号:

59453-56-4

分子量: 178.231

InChIキー: RMFKBXSYAGJVQR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

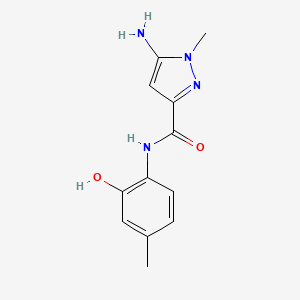

4-Methoxy-2,3,5-trimethylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used for research purposes .

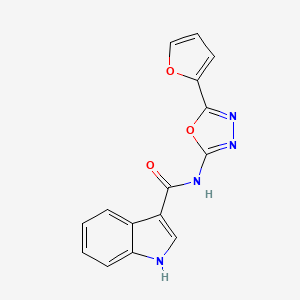

Molecular Structure Analysis

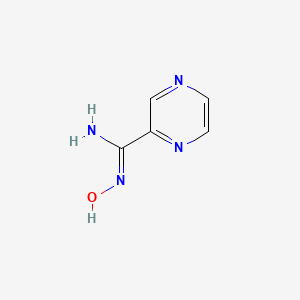

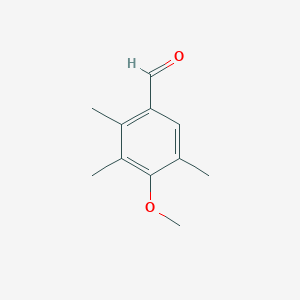

The molecular structure of 4-Methoxy-2,3,5-trimethylbenzaldehyde consists of a benzene ring substituted with three methyl groups, one methoxy group, and one formyl group . The exact structure is not provided in the search results.科学的研究の応用

Regioselective Reductive Electrophilic Substitution:

- The behavior of protected derivatives of 3,4,5-trimethoxybenzaldehyde, closely related to 4-Methoxy-2,3,5-trimethylbenzaldehyde, has been investigated under electron transfer conditions from alkali metals in aprotic solvents. This research found that the 4-methoxy group can be regioselectively removed and substituted with various electrophiles (Azzena et al., 1992).

Synthesis of Dialkyl-1,3-dimethoxybenzenes:

- The regioselective replacement of the 4-methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal by an alkyl group under reductive electron-transfer conditions is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes via 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).

Linkers for Solid Phase Organic Synthesis:

- Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid phase organic synthesis. These aldehydes, when attached to ArgoGel resins and reacted with primary amines, yield benzylic secondary amines. These are then converted into various amide derivatives, showcasing the utility of these compounds in organic synthesis (Swayze, 1997).

Synthesis of Unsaturated Cyano-substituted Homo- and Copolyesters:

- 4-Hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzaldehyde was used in a study to synthesize unsaturated cyano-substituted homopolyesters, highlighting their potential in polymer chemistry. These polyesters exhibited amorphous properties, higher hydrophilicity, and solubility in certain organic solvents compared to reference polyesters (Mikroyannidis, 1995).

Synthesis of Bis-aldehyde Monomers for Electrically Conductive Polymers:

- Bis-aldehyde monomers, including variants of methoxybenzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers, characterized by various spectroscopic techniques, showed enhanced electrical conductivity, demonstrating the application of these compounds in the development of conductive materials (Hafeez et al., 2019).

Electrochemical Synthesis and Reaction Studies:

- Studies have been conducted on the electrochemical synthesis of 4-methoxybenzaldehyde and its reactions. For example, paired electrolysis was reported where 4-methoxybenzyl alcohol was converted to 4-methoxybenzaldehyde with simultaneous formation of other compounds, showcasing an environmentally friendly synthesis pathway (Sherbo et al., 2018).

Pharmaceutical and Biological Research:

- In pharmaceutical research, compounds like 4-hydroxy-3-methoxybenzaldehyde have been investigated for their anti-inflammatory, analgesic, and anti-asthmatic activities, demonstrating the biological significance of these derivatives (Jang, Lee, & Kim, 2010).

Green Chemistry and Synthesis:

- Environmentally friendly synthesis methods for methoxybenzaldehydes, such as anisaldehyde, have been developed, highlighting the importance of these compounds in green chemistry initiatives (Yu et al., 2012).

Spectroscopic Studies and Method Development:

- New Schiff bases of 4-hydroxy-3-methoxybenzaldehyde were synthesized and studied using high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry, demonstrating the importance of these compounds in analytical chemistry (Chigurupati et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-2,3,5-trimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10(6-12)8(2)9(3)11(7)13-4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKBXSYAGJVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3,5-trimethylbenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

![2-((6-(4-fluorophenyl)-7-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804811.png)

![N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2804824.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B2804825.png)

![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)